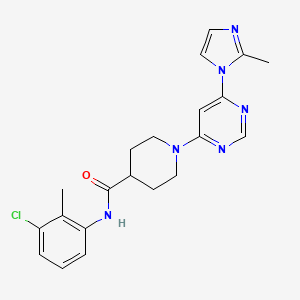
2-(3,4-Dichlorophenyl)malondialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)malondialdehyde is a chemical compound with the CAS Number: 849936-29-4 . It has a molecular weight of 217.05 and its IUPAC name is 2-(3,4-dichlorophenyl)malonaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6Cl2O2/c10-8-2-1-6 (3-9 (8)11)7 (4-12)5-13/h1-5,7H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The melting point of this compound is between 167-170 degrees Celsius . The compound’s linear formula is C9H6Cl2O2 .Scientific Research Applications
Photocatalytic Degradation : A study by Sun & Pignatello (1995) investigated the photocatalytic degradation of dichlorophenols. It highlighted the degradation of 2,4-dichlorophenol in aqueous TiO2 suspension under UV light, demonstrating the significance of photocatalysis in environmental remediation.
Anaerobic Biodegradation : Research by Boyd & Shelton (1984) explored the anaerobic biodegradation of chlorophenol isomers. It provided insights into the biodegradation processes of compounds like 3,4-Dichlorophenol in different environmental conditions.
Advanced Oxidation Processes : A study by Andreozzi et al. (2011) focused on the oxidation of dichlorophenols using Fe(III)/O2 homogeneous photocatalysis. This research is significant for understanding the removal of chlorophenols from wastewater.
Toxicity Assessment : Research by Ricco et al. (2004) assessed the toxicity of various xenobiotic compounds including dichlorophenols. This study is crucial for evaluating the environmental and health impacts of these compounds.
Molecular Structure Analysis : A study by Mary et al. (2015) focused on the molecular structure and spectroscopic analysis of a compound related to 2,4-Dichlorophenyl. It provides a deeper understanding of the chemical properties and interactions of such compounds.
Adsorption Studies : The study by Calace et al. (2002) investigated the adsorption of phenols by papermill sludges. This research is important for understanding the removal of phenolic compounds from industrial waste.
Photodegradation Research : Research by Climent & Miranda (1997) explored the photodegradation of dichlorprop and related compounds in water. Such studies are crucial for understanding the environmental fate of these chemicals.
Enzyme Immobilization for Wastewater Treatment : A study by Wang et al. (2015) investigated the use of immobilized horseradish peroxidase for removing dichlorophenol from wastewater. This research contributes to the development of biotechnological solutions for water treatment.
HPLC-Fluorescence Determination : The work by Gatti et al. (1997) used a specific fluorogenic labeling reagent for the HPLC separation of chlorophenols. It's an important method for the accurate detection and analysis of such compounds in pharmaceuticals.
Safety and Hazards
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)propanedial |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKPYMPSYNYNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C=O)C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005316 |
Source


|
| Record name | (3,4-Dichlorophenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849936-29-4 |
Source


|
| Record name | (3,4-Dichlorophenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dichlorophenyl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)


![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)
![N-[(1-Phenylsulfanylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2591304.png)

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)


![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2591313.png)



